molecular formula C24H28N4O3S B10920585 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzenesulfonamide

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B10920585
M. Wt: 452.6 g/mol
InChI Key: MEGRYIVLNLTHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-(2-OXO-1-PYRROLIDINYL)-N~1~-PHENETHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-(2-OXO-1-PYRROLIDINYL)-N~1~-PHENETHYL-1-BENZENESULFONAMIDE involves multiple steps, starting with the preparation of the pyrazole and pyrrolidinyl intermediates. The key steps include:

    Formation of the Pyrazole Intermediate: This involves the reaction of ethyl hydrazine with an appropriate diketone under acidic conditions to form the pyrazole ring.

    Formation of the Pyrrolidinyl Intermediate: This involves the cyclization of a suitable amino acid derivative to form the pyrrolidinyl ring.

    Coupling Reaction: The pyrazole and pyrrolidinyl intermediates are then coupled with a phenethyl benzenesulfonamide derivative under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-(2-OXO-1-PYRROLIDINYL)-N~1~-PHENETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various sulfonamide derivatives.

Scientific Research Applications

N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-(2-OXO-1-PYRROLIDINYL)-N~1~-PHENETHYL-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-(2-OXO-1-PYRROLIDINYL)-N~1~-PHENETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-(2-OXO-1-PYRROLIDINYL)-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
  • **N~1~-[(1-ETHYL-1H-IMIDAZOL-5-YL)METHYL]-4-(2-OXO-1-PYRROLIDINYL)-N~1~-PHENETHYL-1-BENZENESULFONAMIDE

Uniqueness

N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-(2-OXO-1-PYRROLIDINYL)-N~1~-PHENETHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole and pyrrolidinyl rings, along with the sulfonamide group, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C24H28N4O3S

Molecular Weight

452.6 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C24H28N4O3S/c1-2-28-22(14-16-25-28)19-26(18-15-20-7-4-3-5-8-20)32(30,31)23-12-10-21(11-13-23)27-17-6-9-24(27)29/h3-5,7-8,10-14,16H,2,6,9,15,17-19H2,1H3

InChI Key

MEGRYIVLNLTHAJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.